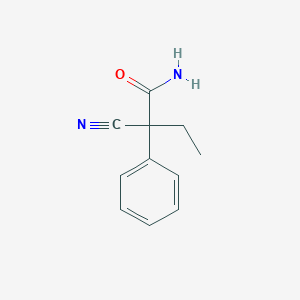

2-Cyano-2-phenylbutanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85166. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-2-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-11(8-12,10(13)14)9-6-4-3-5-7-9/h3-7H,2H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSRTQXCXWMMLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)(C1=CC=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101024185 | |

| Record name | Ciobutide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80544-75-8 | |

| Record name | Ciobutide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080544758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 80544-75-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ciobutide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-2-phenylbutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIOBUTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1334R6OMW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Cyano-2-phenylbutanamide basic properties

An In-depth Technical Guide to 2-Cyano-2-phenylbutanamide

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document consolidates available data on its properties, provides general experimental protocols for handling, and illustrates a plausible synthetic pathway.

Chemical and Physical Properties

This compound, also known as (RS)-2-Cyano-2-phenylbutyramide, is a chemical compound with the molecular formula C11H12N2O[1][2][3]. It is recognized as an impurity that can arise during the synthesis of the anticonvulsant drug Primidone[4].

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented below.

| Identifier | Value | Reference |

| CAS Number | 80544-75-8 | [1][2][5][6] |

| Molecular Formula | C11H12N2O | [1][2][3] |

| Molecular Weight | 188.23 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | (RS)-2-Cyano-2-phenylbutyramide, a-cyano-a-Ethylbenzeneacetamide, Ciobutide | [2] |

| SMILES String | CCC(C1=CC=CC=C1)(C#N)C(N)=O | [1][3][5] |

| InChI Key | QKSRTQXCXWMMLG-UHFFFAOYSA-N | [3] |

Physical Properties

The known physical properties of the compound are detailed in the following table. It typically appears as a white to off-white crystalline solid[4].

| Property | Value | Reference |

| Melting Point | 112-113°C | [1][6] |

| Boiling Point | 362.2°C at 760 mmHg (Predicted) | [2] |

| Appearance | White Crystalline Solid | [4] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [6] |

| Storage Temperature | -20°C Freezer | [4][6] |

Computed Properties

Computational models provide additional insights into the properties of this compound.

| Property | Value | Reference |

| Density | 1.128 g/cm³ | [2] |

| Flash Point | 172.9°C | [2] |

| Refractive Index | 1.545 | [2] |

| XlogP | 1.4 | [3] |

| Monoisotopic Mass | 188.09496 Da | [3] |

Experimental Protocols

Detailed experimental procedures for the synthesis and handling of this compound are not widely published. However, based on the synthesis of structurally similar compounds and general laboratory safety guidelines, the following protocols can be established.

Representative Synthesis Protocol

The synthesis of α-cyano-α-aryl amides can be achieved through various methods. A common approach involves the reaction of a corresponding arylacetonitrile derivative. The following is a representative protocol based on general synthetic transformations for this class of compounds.

Reaction: Partial hydrolysis of 2-phenyl-2-ethylmalononitrile.

Reagents and Equipment:

-

2-phenyl-2-ethylmalononitrile

-

Sulfuric acid (concentrated)

-

Crushed ice and water

-

Reaction flask with magnetic stirrer

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Cool a flask containing concentrated sulfuric acid in an ice bath.

-

Slowly add 2-phenyl-2-ethylmalononitrile to the cold, stirring sulfuric acid. The addition should be portion-wise to control the temperature.

-

After the addition is complete, allow the mixture to stir at a low temperature (0-5°C) for a specified period (e.g., 2-4 hours) to facilitate partial hydrolysis.

-

Carefully pour the reaction mixture onto a beaker of crushed ice and water to quench the reaction.

-

A precipitate of this compound should form.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product.

Disclaimer: This is a generalized protocol. Researchers should conduct a thorough literature search for the most specific and optimized synthesis procedure and perform a risk assessment before commencing any experimental work.

Safe Handling and Storage Protocol

Due to the presence of a cyano group, this compound should be handled with caution as a potentially hazardous substance[7]. The following procedures are based on general safety guidelines for handling cyano-containing compounds.

Engineering Controls:

-

Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when dealing with powders or solutions that could generate aerosols[7].

-

Ensure that safety showers and eyewash stations are readily accessible[7][8].

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield compliant with OSHA or European standards (e.g., EN166)[7][8].

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs[7][8].

-

Respiratory Protection: If dust generation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator[7].

Hygiene Practices:

-

Avoid inhalation of dust and contact with skin and eyes[7][8].

-

Do not eat, drink, or smoke in the laboratory[7].

Storage and Disposal:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area[7][9]. A storage temperature of -20°C is recommended[4][6].

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[7][8].

-

Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste[8][9].

Logical and Workflow Visualizations

Plausible Synthesis Workflow

The following diagram illustrates a plausible, generalized synthetic workflow for producing this compound from a nitrile precursor.

Caption: A generalized workflow for the synthesis of this compound.

Relationship as a Synthesis Impurity

This compound is noted as an impurity in the manufacturing of Primidone. The logical relationship can be visualized as follows.

Caption: Logical diagram showing this compound as an impurity.

References

- 1. anaxlab.com [anaxlab.com]

- 2. This compound 80544-75-8, Information for this compound 80544-75-8, Suppliers of this compound 80544-75-8 [chemnet.com]

- 3. PubChemLite - this compound (C11H12N2O) [pubchemlite.lcsb.uni.lu]

- 4. RAC this compound CAS#: 80544-75-8 [chemicalbook.com]

- 5. 80544-75-8|this compound|BLD Pharm [bldpharm.com]

- 6. RAC this compound CAS#: 80544-75-8 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Technical Guide: 2-Cyano-2-phenylbutanamide (CAS 80544-75-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyano-2-phenylbutanamide, a compound identified by the Chemical Abstracts Service (CAS) number 80544-75-8. This document collates available data on its chemical and physical properties, synthesis, and analytical characterization. Notably, this compound is recognized as a process-related impurity of the anticonvulsant drug Primidone, designated as "Primidone EP Impurity D".[1][2] Due to its status as a pharmaceutical impurity, extensive research on its specific biological activity and mechanism of action is limited. This guide, therefore, also explores the toxicological considerations and potential biological activities by drawing inferences from its parent compound and structurally related molecules. Detailed, albeit generalized, experimental protocols for its synthesis and characterization are provided to guide further research.

Introduction

This compound is a nitrile and amide-containing organic molecule. Its primary significance in the scientific and pharmaceutical landscape stems from its classification as a known impurity in the manufacturing of Primidone, a widely used barbiturate anticonvulsant.[1][2] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy, necessitating thorough characterization and control. Understanding the properties and potential impact of impurities like this compound is paramount for regulatory compliance and ensuring patient safety.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its identification, purification, and analytical method development.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 80544-75-8 | [1][2] |

| Molecular Formula | C₁₁H₁₂N₂O | [3] |

| Molecular Weight | 188.23 g/mol | [3] |

| IUPAC Name | This compound | |

| Synonyms | Primidone EP Impurity D, (2RS)-2-Cyano-2-phenylbutanamide | [1][2] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol and DMSO (predicted) |

Synthesis and Formation

As a process-related impurity of Primidone, this compound is likely formed as a byproduct during the synthesis of the parent drug. While a specific, detailed industrial synthesis protocol for this impurity is not publicly available, a plausible synthetic route can be extrapolated from general organic chemistry principles and known syntheses of related α-cyanocarboxamides.

A potential laboratory-scale synthesis could involve the Strecker synthesis followed by partial hydrolysis of a nitrile group.

Hypothetical Experimental Protocol for Synthesis

Objective: To synthesize this compound.

Materials:

-

2-Phenylbutanenitrile

-

Strong base (e.g., Sodium Amide)

-

Cyanogen chloride

-

Aqueous acid (e.g., HCl)

-

Organic solvent (e.g., Diethyl ether, Tetrahydrofuran)

-

Drying agent (e.g., Anhydrous magnesium sulfate)

Procedure:

-

Cyanation of 2-Phenylbutanenitrile:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylbutanenitrile in an anhydrous aprotic solvent like diethyl ether or THF.

-

Cool the solution in an ice bath.

-

Slowly add a strong base, such as sodium amide, to the solution to deprotonate the α-carbon.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Cool the reaction mixture again in an ice bath and slowly add a solution of cyanogen chloride in the same solvent via the dropping funnel.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Partial Hydrolysis:

-

Quench the reaction by carefully adding water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dinitrile intermediate.

-

Subject the crude intermediate to controlled partial hydrolysis. This can be achieved by treating it with a mixture of a strong acid (e.g., concentrated HCl) and an alcohol (e.g., ethanol) at a controlled temperature. The reaction progress should be carefully monitored by TLC or HPLC to maximize the formation of the desired amide without complete hydrolysis to the carboxylic acid.

-

-

Purification:

-

After the partial hydrolysis is complete, neutralize the reaction mixture and extract the product with an organic solvent.

-

Wash the organic extract with water and brine.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.

-

Characterization: Confirm the identity and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Logical Workflow for Synthesis

Biological Activity and Mechanism of Action (Inferred)

Primidone is an anticonvulsant that is metabolized in the liver to phenobarbital and phenylethylmalonamide (PEMA), both of which are active anticonvulsants. The mechanism of action of Primidone and its metabolites is primarily through the potentiation of GABAergic inhibition in the central nervous system.

The cyano group (-C≡N) in this compound is a strong electron-withdrawing group and can participate in various biological interactions. In some molecular contexts, the cyano group can act as a bioisostere for other functional groups or contribute to binding affinity with biological targets. The amide moiety can form hydrogen bonds, which are crucial for drug-receptor interactions.

Given its structural similarity to intermediates in the synthesis of Primidone, it is plausible that this compound could exhibit some neurological activity, although this is purely speculative and would require experimental verification. It is also possible that it may interfere with the metabolic pathways of Primidone.

Potential Signaling Pathway Interactions (Hypothetical)

Based on the known pharmacology of barbiturates and the presence of the cyano group, a hypothetical interaction with neuronal signaling pathways can be proposed. This is a speculative diagram for research guidance and is not based on direct experimental evidence for this specific compound.

Toxicology

As an impurity in a pharmaceutical product, the primary toxicological concern for this compound is its potential to contribute to the adverse effect profile of Primidone. The National Toxicology Program has conducted studies on Primidone, but specific toxicological data for this impurity is not detailed in publicly available reports.[4] General toxicological considerations for a molecule with cyano and amide groups would include potential for cytotoxicity and metabolic liabilities. Further toxicological evaluation would be necessary to ascertain its safety profile.

Analytical Methods

The detection and quantification of this compound as an impurity in Primidone are typically performed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of pharmaceutical impurities is reverse-phase HPLC with UV detection.

Hypothetical HPLC Method Parameters:

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size

-

Mobile Phase: A gradient of acetonitrile and water (with a possible pH modifier like formic acid or a buffer)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm)

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Experimental Workflow for Impurity Analysis

References

In-Depth Technical Guide to the Molecular Structure of 2-Cyano-2-phenylbutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 2-Cyano-2-phenylbutanamide, a compound of interest in medicinal chemistry and organic synthesis. This document details its chemical identity, structural features, and provides predicted spectroscopic characteristics and relevant experimental protocols.

Chemical Identity and Physical Properties

This compound is a nitrile and amide-containing organic molecule. Its core structure consists of a butane chain substituted at the second position with both a cyano and a phenyl group, and an amide group at the first position.

Table 1: Chemical Identifiers and Physical Properties

| Identifier | Value | Reference |

| Molecular Formula | C₁₁H₁₂N₂O | [1] |

| Molecular Weight | 188.23 g/mol | [1] |

| CAS Number | 80544-75-8 | [1] |

| SMILES | CCC(C1=CC=CC=C1)(C#N)C(N)=O | [1] |

| InChI Key | QKSRTQXCXWMMLG-UHFFFAOYSA-N | |

| Melting Point | 112-113 °C | [1] |

Molecular Structure and Visualization

The central feature of this compound's structure is a quaternary carbon atom bonded to four different functional groups: an ethyl group, a phenyl group, a cyano group, and a carboxamide group. This arrangement makes the central carbon a stereocenter, meaning the molecule can exist as a pair of enantiomers.

Caption: 2D representation of this compound molecular structure.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Phenyl-H | 7.3 - 7.5 | m | 5H |

| Amide-H₂ | 5.5 - 7.0 (broad) | s | 2H |

| Ethyl-CH₂ | 2.0 - 2.4 | q | 2H |

| Ethyl-CH₃ | 0.9 - 1.2 | t | 3H |

¹³C NMR Spectroscopy (Predicted)

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Chemical Shift (ppm) |

| C=O (Amide) | 170 - 175 |

| Phenyl C (quaternary) | 135 - 140 |

| Phenyl CH | 125 - 130 |

| C-CN (quaternary) | 118 - 122 |

| C-CN | 45 - 55 |

| Ethyl CH₂ | 30 - 35 |

| Ethyl CH₃ | 10 - 15 |

IR Spectroscopy (Predicted)

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3100 - 3500 | Medium, broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C≡N Stretch (Nitrile) | 2220 - 2260 | Medium, sharp |

| C=O Stretch (Amide) | 1630 - 1695 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

Mass Spectrometry (Predicted)

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 188 | [M]⁺ |

| 171 | [M - NH₃]⁺ |

| 160 | [M - C₂H₄]⁺ (from ethyl group) |

| 144 | [M - CONH₂]⁺ |

| 116 | [C₆H₅-CH-CN]⁺ |

| 105 | [C₆H₅-CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not explicitly published. However, a general synthetic approach can be extrapolated from established methods for the synthesis of related α-aryl nitriles and amides.

Synthesis of this compound (Proposed)

A plausible synthetic route involves the alkylation of phenylacetonitrile followed by hydrolysis of the nitrile to an amide.

Caption: Proposed synthetic workflow for this compound.

Materials:

-

Phenylacetonitrile

-

Sodium Hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Bromide

-

Concentrated Sulfuric Acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Alkylation:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) suspended in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of phenylacetonitrile (1.0 equivalent) in anhydrous THF to the suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add ethyl bromide (1.2 equivalents) dropwise.

-

Allow the reaction to proceed at room temperature overnight.

-

Quench the reaction by carefully adding water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 2-phenylbutanenitrile.

-

-

Hydrolysis:

-

Add the crude 2-phenylbutanenitrile to concentrated sulfuric acid, cooled in an ice bath.

-

Stir the mixture at room temperature for 24-48 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification Protocol

The crude product can be purified by column chromatography or recrystallization.

Column Chromatography:

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Fractions containing the desired product can be identified by thin-layer chromatography (TLC).

Recrystallization:

-

A suitable solvent system for recrystallization would likely be a mixture of a polar solvent (e.g., ethanol, ethyl acetate) and a non-polar solvent (e.g., hexanes, heptane). The crude product should be dissolved in a minimum amount of the hot polar solvent, and the non-polar solvent added until turbidity is observed. Slow cooling should induce crystallization of the pure product.

Logical Relationships in Structural Analysis

The interpretation of the molecular structure of this compound relies on the correlation of its chemical constitution with its spectroscopic output.

Caption: Logical workflow for the structural elucidation of this compound.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided data and protocols are based on established chemical principles and data from analogous structures, offering a robust starting point for further investigation.

References

An In-depth Technical Guide to 2-Cyano-2-phenylbutanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-2-phenylbutanamide is a chemical compound of interest in the fields of pharmaceutical sciences and organic chemistry. It is recognized as a significant impurity in the manufacturing of Primidone, an anticonvulsant medication.[1][2] A thorough understanding of its chemical properties, synthesis, and spectral characteristics is crucial for quality control in drug manufacturing and for researchers working with related compounds. This guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and an analysis of its expected spectral data.

Nomenclature and Synonyms

The systematic and common names for this compound are essential for accurate identification and literature searches.

| Identifier | Name |

| IUPAC Name | This compound |

| Synonyms | (2RS)-2-Cyano-2-phenylbutanamide, 2-Cyano-2-phenylbutyramide, Primidone EP Impurity D[3][4] |

| CAS Number | 80544-75-8 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is vital for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂N₂O | [3] |

| Molecular Weight | 188.23 g/mol | [3] |

| Melting Point | 112-113 °C | [5] |

| Predicted XlogP | 1.4 | [6] |

| Appearance | White solid (predicted) |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the alkylation of phenylacetonitrile followed by the partial hydrolysis of the resulting nitrile.

Step 1: Synthesis of 2-Phenylbutyronitrile

This step involves the alkylation of phenylacetonitrile with an ethylating agent. A common and effective method utilizes phase-transfer catalysis, which avoids the need for strictly anhydrous conditions and hazardous bases like sodium amide.[1][7]

Materials:

-

Phenylacetonitrile

-

Ethyl bromide

-

50% aqueous sodium hydroxide solution

-

Benzyltriethylammonium chloride (phase-transfer catalyst)

-

Benzene (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, combine phenylacetonitrile, 50% aqueous sodium hydroxide solution, and a catalytic amount of benzyltriethylammonium chloride.

-

Stir the mixture vigorously to ensure proper mixing of the aqueous and organic phases.

-

Slowly add ethyl bromide dropwise to the reaction mixture. Maintain the temperature between 25-30°C, using a water bath for cooling if necessary.

-

After the addition is complete, continue stirring at room temperature for 2-3 hours to ensure the reaction goes to completion.

-

Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer with benzene (or another suitable organic solvent).

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude 2-phenylbutyronitrile can be purified by vacuum distillation.

Step 2: Partial Hydrolysis of 2-Phenylbutyronitrile to this compound

The partial hydrolysis of the nitrile group to an amide can be achieved under controlled acidic or basic conditions.[8][9]

Materials:

-

2-Phenylbutyronitrile

-

Concentrated sulfuric acid or hydrogen peroxide with a base

-

Crushed ice

-

Sodium bicarbonate solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

Procedure (Acid-Catalyzed Hydrolysis):

-

Cool concentrated sulfuric acid in an ice bath.

-

Slowly add 2-phenylbutyronitrile to the cold sulfuric acid with stirring, ensuring the temperature remains low.

-

Allow the mixture to stand at a controlled temperature (e.g., room temperature) for a specific period to allow for partial hydrolysis. The reaction time needs to be carefully monitored to avoid complete hydrolysis to the carboxylic acid.

-

Pour the reaction mixture onto crushed ice to quench the reaction.

-

Neutralize the solution carefully with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic extract with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mandatory Visualization

Synthesis Pathway of this compound

Caption: Synthetic route to this compound.

Spectral Data and Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic, ethyl, and amide protons.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet | 5H |

| Amide (-CONH₂) | 5.5 - 7.0 | Broad Singlet | 2H |

| Methylene (-CH₂) | 2.0 - 2.4 | Quartet | 2H |

| Methyl (-CH₃) | 0.9 - 1.2 | Triplet | 3H |

The chemical shifts of the amide protons can be variable and may exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Amide Carbonyl (-C=O) | 165 - 175 |

| Aromatic Carbons (C₆H₅) | 125 - 140 |

| Nitrile Carbon (-C≡N) | 115 - 125 |

| Quaternary Carbon (C-CN) | 40 - 50 |

| Methylene Carbon (-CH₂) | 25 - 35 |

| Methyl Carbon (-CH₃) | 10 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Functional Group | Expected Absorption (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3200 - 3400 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C≡N Stretch (Nitrile) | 2220 - 2260 | Medium, Sharp |

| C=O Stretch (Amide) | 1650 - 1690 | Strong |

| N-H Bend (Amide) | 1600 - 1640 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment | Interpretation |

| 188 | [M]⁺ | Molecular Ion |

| 171 | [M - NH₃]⁺ | Loss of ammonia |

| 161 | [M - HCN]⁺ | Loss of hydrogen cyanide |

| 144 | [M - C₂H₄]⁺ | McLafferty rearrangement |

| 116 | [C₈H₆N]⁺ | Benzylic cleavage |

| 105 | [C₇H₅O]⁺ | Acylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

The fragmentation pattern can help in confirming the structure of the molecule.

Conclusion

This technical guide provides a detailed overview of this compound, a compound of significant interest due to its association with the pharmaceutical Primidone. The information on its nomenclature, physicochemical properties, a robust synthesis protocol, and predicted spectral data serves as a valuable resource for researchers, scientists, and professionals in drug development. The provided experimental details and spectral interpretations can aid in the synthesis, identification, and quantification of this compound, ensuring the quality and safety of related pharmaceutical products.

References

- 1. prepchem.com [prepchem.com]

- 2. web.pdx.edu [web.pdx.edu]

- 3. alentris.org [alentris.org]

- 4. veeprho.com [veeprho.com]

- 5. compoundchem.com [compoundchem.com]

- 6. mdpi.com [mdpi.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to α-Cyano-α-Ethylbenzeneacetamide and its Analogs: Discovery, Synthesis, and Biological Significance

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "α-cyano-α-Ethylbenzeneacetamide" is not a standard chemical nomenclature. Based on structural interpretation, this guide focuses on its most probable identity, 2-cyano-2-phenylbutanamide (CAS 80544-75-8), and its closely related analogs. Due to the limited specific historical and biological data on this compound, this document provides a broader context by examining the discovery, synthesis, and activity of the α-cyano-α-arylacetamide chemical class.

Introduction and Nomenclature

The term "α-cyano-α-Ethylbenzeneacetamide" suggests an acetamide structure with both a cyano and an ethylphenyl group attached to the alpha carbon. The most logical interpretation of "ethylbenzene" in this context is a phenyl group and an ethyl group attached to the same alpha carbon, leading to the structure of this compound. This guide will proceed with this structural assumption.

Historical Context and Discovery

A specific discovery timeline for this compound is not well-documented in scientific literature. However, the synthesis of the broader class of α-cyano-α-arylacetamides is rooted in fundamental organic chemistry reactions developed over the last two centuries.

The foundational chemistry for creating α-cyano substituted carbonyl compounds can be traced back to two key historical reactions:

-

The Strecker Synthesis (1850): First reported by Adolph Strecker, this reaction synthesizes α-aminonitriles from an aldehyde (or ketone), ammonia, and cyanide.[1][2] While the primary product is an α-aminonitrile, the underlying principle of nucleophilic addition of cyanide to an imine intermediate is a cornerstone for the synthesis of α-cyano compounds.[3][4] The subsequent hydrolysis of the nitrile group can lead to α-amino acids, and modifications of this synthesis can be envisioned to produce α-cyano amides.[5]

-

The Thorpe Reaction (early 1900s): Discovered by Jocelyn Field Thorpe, this reaction involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines.[6] The intramolecular version, the Thorpe-Ziegler reaction , is particularly relevant as it demonstrates the formation of a new carbon-carbon bond involving a nitrile group, leading to cyclic ketones after hydrolysis.[7][8][9][10] This reaction highlights the reactivity of the α-carbon to the nitrile group, a key feature in the synthesis of α-substituted cyano compounds.

The development of synthetic methods for α-cyano-α-arylacetamides has been driven by their potential as intermediates in organic synthesis and for their biological activities. Research into this class of compounds has often been linked to the exploration of novel anticonvulsant agents.

Synthetic Methodologies

Representative Experimental Protocol: Synthesis of a Representative α-Cyano-α-Arylacetamide

This protocol is a generalized procedure for the synthesis of an α-cyano-α-arylacetamide and should be adapted and optimized for specific substrates.

Step 1: Synthesis of Ethyl 2-cyano-2-phenylbutanoate

A mixture of ethyl phenylcyanoacetate (1 equivalent) and sodium ethoxide (1.1 equivalents) in dry ethanol is stirred at room temperature. To this solution, ethyl iodide (1.2 equivalents) is added dropwise. The reaction mixture is then heated at reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ethyl 2-cyano-2-phenylbutanoate, which can be purified by vacuum distillation.

Step 2: Saponification to 2-Cyano-2-phenylbutanoic Acid

The crude ethyl 2-cyano-2-phenylbutanoate (1 equivalent) is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (2 equivalents). The mixture is heated at reflux until the reaction is complete (monitored by TLC). The ethanol is then removed under reduced pressure, and the aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is acidified with cold, concentrated hydrochloric acid to precipitate the 2-cyano-2-phenylbutanoic acid. The solid is collected by filtration, washed with cold water, and dried.

Step 3: Amidation to this compound

To a solution of 2-cyano-2-phenylbutanoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) are added. The mixture is stirred at 0 °C for 30 minutes. Then, a solution of ammonia in a suitable solvent or aqueous ammonia is added, and the reaction is stirred at room temperature overnight. The reaction mixture is filtered to remove the urea byproduct, and the filtrate is washed successively with dilute acid, dilute base, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude this compound, which can be purified by recrystallization or column chromatography.

Experimental Workflow Diagram

Caption: General Synthetic Workflow for this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is scarce, the class of α-substituted arylacetamides has been investigated for various pharmacological activities, most notably as anticonvulsant agents.

Several studies have explored the structure-activity relationships of α-acetamido-N-benzyl-α-phenylacetamide and its derivatives, demonstrating that modifications to the α-phenyl ring and the acetamide group can significantly impact anticonvulsant potency.[11] For instance, replacement of the α-phenyl group with electron-rich heteroaromatic moieties has been shown to enhance anticonvulsant activity in some cases.[11]

The mechanism of action for the anticonvulsant effects of this class of compounds is not fully elucidated but may involve modulation of ion channels or neurotransmitter systems. Some amide derivatives have been found to act as inhibitors of GABA-α-oxoglutarate aminotransferase (GABA-T) or activators of glutamate decarboxylase (GAD), leading to an increase in the inhibitory neurotransmitter GABA.

Quantitative Data for a Representative Analog

Due to the lack of specific data for this compound, the following table presents data for a representative and structurally related anticonvulsant compound, (R,S)-α-acetamido-N-benzyl-2-furanacetamide, to illustrate the type of quantitative data generated for this chemical class.[11]

| Compound | Test | Route of Administration | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) |

| (R,S)-α-acetamido-N-benzyl-2-furanacetamide | Maximal Electroshock Seizure (MES) | Intraperitoneal (i.p.) | 10.3 | >300 | >29.1 |

Signaling Pathways

Given the potential anticonvulsant activity of α-cyano-α-arylacetamides, a relevant signaling pathway to consider is the GABAergic synapse, which is a major target for many antiepileptic drugs. The diagram below illustrates the key components of a GABAergic synapse and potential points of intervention for a hypothetical anticonvulsant agent.

GABAergic Synapse Signaling Pathway

Caption: Hypothesized Mechanism of Action at a GABAergic Synapse.

Conclusion

While the specific compound "α-cyano-α-Ethylbenzeneacetamide," likely referring to this compound, is not extensively characterized in the scientific literature, its chemical class of α-cyano-α-arylacetamides holds significant interest, particularly in the field of medicinal chemistry. The synthesis of these compounds is achievable through established organic chemistry principles, and the broader class has demonstrated potential as anticonvulsant agents. Further research is warranted to fully elucidate the biological activities and therapeutic potential of this compound and its analogs. This guide provides a foundational overview for researchers interested in exploring this chemical space.

References

- 1. reelmind.ai [reelmind.ai]

- 2. Strecker_amino_acid_synthesis [chemeurope.com]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 9. synarchive.com [synarchive.com]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. Preparation and anticonvulsant activity of a series of functionalized alpha-aromatic and alpha-heteroaromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Chemistry of (RS)-2-Cyano-2-phenylbutyramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-2-Cyano-2-phenylbutyramide, a nitrile amide derivative, holds potential interest in medicinal chemistry and drug development due to its structural features. This technical guide provides a comprehensive overview of its fundamental chemistry, including its synthesis, chemical properties, and spectroscopic characterization. While specific biological activity and detailed mechanistic studies on this particular molecule are not extensively documented in publicly available literature, this guide lays the foundational chemical knowledge necessary for its further investigation and development.

Chemical Properties and Data

A summary of the key chemical and physical properties of (RS)-2-Cyano-2-phenylbutyramide is presented in the table below.

| Property | Value | Reference |

| Chemical Name | (RS)-2-Cyano-2-phenylbutyramide | - |

| Synonyms | 2-Cyano-2-phenylbutanamide | - |

| CAS Number | 80544-75-8 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O | [1] |

| Molecular Weight | 188.23 g/mol | [1] |

| Melting Point | 112-113 °C | [1] |

| Appearance | White to off-white crystalline solid | - |

| Solubility | Soluble in most organic solvents | - |

Synthesis

The synthesis of (RS)-2-Cyano-2-phenylbutyramide can be achieved through various established organic chemistry methodologies. A common and effective approach involves the reaction of a phenylacetonitrile derivative with an alkylating agent, followed by hydrolysis of the nitrile group to an amide.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Alkylation of Phenylacetonitrile

-

To a solution of phenylacetonitrile in a suitable aprotic solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at a reduced temperature (e.g., 0 °C or -78 °C) to generate the corresponding carbanion.

-

After stirring for a suitable period (e.g., 30-60 minutes), add ethyl bromide as the alkylating agent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-phenylbutyronitrile.

Step 2: Partial Hydrolysis to Amide

-

Dissolve the 2-phenylbutyronitrile obtained in the previous step in a suitable solvent such as tert-butanol.

-

Add a strong acid catalyst, for instance, concentrated sulfuric acid, to the solution.

-

Heat the reaction mixture at reflux for a specified duration, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure (RS)-2-Cyano-2-phenylbutyramide.

Synthesis Workflow

Caption: Plausible two-step synthesis of (RS)-2-Cyano-2-phenylbutyramide.

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification and characterization of (RS)-2-Cyano-2-phenylbutyramide. Although specific spectra for this compound are not widely published, the expected spectral features are described below based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.5 | Multiplet | 5H | Aromatic protons |

| ~ 5.5 - 7.0 (broad) | Singlet | 2H | Amide (-NH₂) |

| ~ 2.0 - 2.2 | Quartet | 2H | Methylene (-CH₂) |

| ~ 0.9 - 1.1 | Triplet | 3H | Methyl (-CH₃) |

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 - 175 | Carbonyl carbon (C=O) |

| ~ 135 - 140 | Quaternary aromatic carbon |

| ~ 128 - 130 | Aromatic CH carbons |

| ~ 118 - 122 | Nitrile carbon (C≡N) |

| ~ 45 - 50 | Quaternary aliphatic carbon |

| ~ 30 - 35 | Methylene carbon (-CH₂) |

| ~ 10 - 15 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

The infrared (IR) spectrum is useful for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3100 | Strong, Broad | N-H stretch (amide) |

| ~ 3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~ 3000 - 2850 | Medium | C-H stretch (aliphatic) |

| ~ 2260 - 2210 | Medium, Sharp | C≡N stretch (nitrile) |

| ~ 1680 - 1630 | Strong | C=O stretch (amide I band) |

| ~ 1600 - 1450 | Medium | C=C stretch (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 188 | Molecular ion [M]⁺ |

| 171 | Loss of NH₃ |

| 160 | Loss of C₂H₄ (ethylene) |

| 144 | Loss of CONH₂ |

| 116 | Loss of C₆H₅ (phenyl group) |

| 103 | Phenylacetonitrile fragment |

| 77 | Phenyl cation [C₆H₅]⁺ |

Mechanism of Action and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the mechanism of action or any associated signaling pathways for (RS)-2-Cyano-2-phenylbutyramide. The presence of the cyano and amide functional groups, along with the phenyl ring, suggests potential interactions with various biological targets. Further research, including in vitro and in vivo studies, is required to elucidate its pharmacological profile.

Logical Relationship for Future Investigation

Caption: Proposed workflow for investigating the biological activity of the compound.

Conclusion

This technical guide has summarized the fundamental chemistry of (RS)-2-Cyano-2-phenylbutyramide, providing essential data for researchers and drug development professionals. While a detailed experimental protocol for its synthesis and specific spectroscopic data are not widely reported, this document offers a strong foundation based on established chemical principles and data from analogous compounds. The lack of information on its biological activity underscores the need for further investigation to explore its potential as a pharmacologically active agent. The proposed experimental workflow provides a roadmap for future studies aimed at elucidating its mechanism of action and potential therapeutic applications.

References

2-Cyano-2-phenylbutanamide physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Cyano-2-phenylbutanamide, a compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its identity, physicochemical characteristics, and spectral properties. While experimental data for this specific molecule is limited in publicly accessible literature, this guide also furnishes predicted properties and outlines detailed experimental protocols for its synthesis and characterization based on established chemical principles and data from analogous compounds. This information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound, also known by its synonyms (RS)-2-Cyano-2-phenylbutyramide and a-cyano-a-Ethylbenzeneacetamide, is a small molecule featuring a nitrile, an amide, and a phenyl group attached to a quaternary carbon. This unique structural arrangement suggests potential for diverse chemical reactivity and biological activity. The presence of both a hydrogen bond donor (amide) and acceptor (nitrile, amide carbonyl) alongside a hydrophobic phenyl ring imparts a distinct physicochemical profile that is relevant for its interaction with biological targets. This guide aims to provide a thorough compilation of its known properties and predictive insights to facilitate further research and application.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source/Method |

| IUPAC Name | This compound | |

| CAS Number | 80544-75-8 | [1][2] |

| Molecular Formula | C₁₁H₁₂N₂O | [1] |

| Molecular Weight | 188.23 g/mol | [3] |

| Melting Point | 112-113 °C | [3] |

| Boiling Point (Predicted) | 362.2 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.128 g/cm³ | [1] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. | [3] |

Synthesis

Proposed Synthetic Pathway: Hydrolysis of 2-Cyano-2-phenylbutanenitrile

The synthesis can be envisioned as a two-step process starting from phenylacetonitrile, as illustrated in the workflow diagram below. The first step involves the alkylation of phenylacetonitrile with ethyl bromide to introduce the ethyl group, followed by a controlled partial hydrolysis of the resulting nitrile to the desired amide.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Cyano-2-phenylbutanenitrile

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of phenylacetonitrile (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the mixture back to 0 °C and add ethyl bromide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 2-cyano-2-phenylbutanenitrile.

Step 2: Synthesis of this compound

-

Dissolve 2-cyano-2-phenylbutanenitrile (1.0 equivalent) in ethanol (EtOH).

-

Add an aqueous solution of sodium hydroxide (NaOH, e.g., 1 M) and hydrogen peroxide (H₂O₂, 30% aqueous solution, 3-5 equivalents).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Once the starting material is consumed, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectral Data (Predicted)

Direct experimental spectra for this compound are not widely published. The following are predicted spectral characteristics based on the structure of the molecule and data from analogous compounds.

¹H NMR Spectroscopy

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (ethyl) | ~ 0.9 - 1.1 | Triplet | 3H |

| -CH₂- (ethyl) | ~ 2.0 - 2.4 | Quartet | 2H |

| -NH₂ (amide) | ~ 5.5 - 7.5 (broad) | Singlet | 2H |

| Aromatic-H | ~ 7.3 - 7.6 | Multiplet | 5H |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (ethyl) | ~ 10 - 15 |

| -C H₂- (ethyl) | ~ 30 - 35 |

| Quaternary Carbon | ~ 50 - 55 |

| C ≡N (nitrile) | ~ 118 - 122 |

| Aromatic C -H | ~ 125 - 130 |

| Aromatic ipso-C | ~ 135 - 140 |

| C =O (amide) | ~ 170 - 175 |

IR Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (amide) | 3400 - 3200 | Strong, broad (two bands for primary amide) |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (aliphatic) | 3000 - 2850 | Medium |

| C≡N Stretch (nitrile) | 2260 - 2210 | Medium to weak |

| C=O Stretch (amide I) | ~ 1680 - 1630 | Strong |

| N-H Bend (amide II) | ~ 1650 - 1580 | Medium |

| C-C Stretch (in-ring) | 1600 - 1450 | Medium to weak |

Mass Spectrometry

The fragmentation pattern in mass spectrometry is a key identifier for a molecule. The following diagram illustrates the predicted fragmentation of this compound under electron ionization (EI).

Caption: Predicted major fragmentation pathways for this compound.

Reactivity and Stability

-

Hydrolysis: The amide and nitrile functionalities are susceptible to hydrolysis under acidic or basic conditions. Vigorous hydrolysis will lead to the formation of 2-phenylbutanoic acid.

-

Reduction: The nitrile group can be reduced to a primary amine, and the amide can be reduced to an amine, typically using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Stability: The compound is expected to be stable under standard laboratory conditions. However, prolonged exposure to strong acids, bases, or high temperatures may lead to degradation.

Potential Biological Activity and Applications

While there is no specific literature on the biological activity of this compound, related phenylacetamide and cyano-containing compounds have shown a range of pharmacological activities.

-

Neurological Effects: Phenylacetamide derivatives are known to exhibit neuroprotective and antidepressant effects. Some studies suggest that these compounds can modulate neuronal function and may have therapeutic potential in neurodegenerative diseases[4][5]. The phenylacetamide core in this compound makes it a candidate for investigation in this area.

-

Enzyme Inhibition: The cyanoacrylamide moiety is a known pharmacophore that can act as a covalent inhibitor of enzymes, particularly kinases[6]. Although this compound is not a cyanoacrylamide, the presence of the cyano and amide groups suggests potential for targeted interactions with enzyme active sites.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a molecule with neuroprotective properties, a potential area of investigation for this compound and its analogs.

Caption: A potential signaling pathway for neuroprotection.

Conclusion

This compound is a molecule with a combination of functional groups that suggest interesting chemical and potential biological properties. This technical guide has provided a summary of its known physical and chemical characteristics, along with proposed methods for its synthesis and detailed predictions of its spectral data. The information presented here is intended to serve as a foundational resource for researchers and drug development professionals, enabling further exploration of this compound's potential in various scientific and therapeutic applications. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the profile of this compound.

References

- 1. This compound 80544-75-8, Information for this compound 80544-75-8, Suppliers of this compound 80544-75-8 [chemnet.com]

- 2. anaxlab.com [anaxlab.com]

- 3. RAC this compound CAS#: 80544-75-8 [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. web.pdx.edu [web.pdx.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

Characterization of Primidone Impurity D: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Primidone Impurity D, a known related substance of the anticonvulsant drug Primidone. Primidone is a widely used medication for the management of seizure disorders, and controlling its impurity profile is crucial for ensuring its safety and efficacy.[1] This document outlines the identity of Primidone Impurity D and presents detailed, illustrative experimental protocols for its analysis and characterization using modern analytical techniques.

Identity and Physicochemical Properties

Primidone Impurity D is chemically identified as (2RS)-2-cyano-2-phenylbutanamide.[2][3][4][5] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (2RS)-2-cyano-2-phenylbutanamide | [2][3][4][5] |

| Synonyms | 2-Cyano-2-phenylbutyramide | [3][5] |

| CAS Number | 80544-75-8 | [2][3][4][5] |

| Molecular Formula | C₁₁H₁₂N₂O | [2][3][4][5] |

| Molecular Weight | 188.23 g/mol | [2] |

| Appearance | White Solid | [5] |

| Storage | 2-8°C Refrigerator | [5] |

Hypothetical Formation Pathway

The precise formation pathway of Primidone Impurity D during the synthesis of Primidone is not extensively detailed in publicly available literature. However, based on the known synthetic routes of Primidone, which often start from derivatives of phenylmalonic acid, a hypothetical pathway can be proposed. Primidone is typically synthesized from diethyl phenylethylmalonate.[6] Impurity D, being a cyano-butanamide derivative, could potentially arise from an incomplete or alternative reaction pathway involving a related starting material or intermediate.

A plausible route could involve the reaction of a cyano-containing precursor that fails to undergo the complete cyclization to the pyrimidinedione ring of Primidone. The following diagram illustrates a hypothetical formation pathway.

Caption: Hypothetical formation pathway of Primidone Impurity D.

Analytical Characterization Protocols

The characterization of pharmaceutical impurities is essential for regulatory submissions and quality control.[1] Commercially available reference standards for Primidone Impurity D are typically supplied with a Certificate of Analysis (CoA) that includes data from High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The following sections provide detailed, illustrative protocols for these analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the separation and quantification of Primidone and its impurities. While a specific validated method for Primidone Impurity D is not publicly available, a general method for Primidone can be adapted and validated for this purpose.[7]

Illustrative HPLC Method:

| Parameter | Specification |

| Column | ODS C18 (4.6 x 250mm, 5µm) |

| Mobile Phase | Methanol: Ammonium acetate buffer (pH 3.5) (65:35 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 225 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

| Run Time | 50 minutes |

Method Validation Parameters (as per ICH guidelines):

-

Specificity: The ability to assess the analyte in the presence of other components.

-

Linearity: Should be established across a range of concentrations (e.g., LOQ to 150% of the specification limit).

-

Precision (Repeatability and Intermediate Precision): Expressed as the relative standard deviation (RSD) of a series of measurements.

-

Accuracy: Determined by the recovery of spiked impurity in the drug substance matrix.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

-

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of impurities. A ¹H NMR spectrum provides information on the number and types of protons, while a ¹³C NMR spectrum provides information on the carbon skeleton.

Illustrative NMR Protocol:

| Parameter | Specification |

| Instrument | 500 MHz NMR Spectrometer |

| Solvent | Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆) |

| Reference | Tetramethylsilane (TMS) at 0.00 ppm |

| ¹H NMR Parameters | |

| Pulse Program | zg30 |

| Number of Scans | 16 |

| Relaxation Delay | 1.0 s |

| ¹³C NMR Parameters | |

| Pulse Program | zgpg30 |

| Number of Scans | 1024 |

| Relaxation Delay | 2.0 s |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a common technique for impurity characterization.

Illustrative MS Protocol:

| Parameter | Specification |

| Instrument | Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| Collision Energy (for MS/MS) | Ramped from 10 to 40 eV |

| Mass Range | 50 - 500 m/z |

Workflow for Impurity Characterization

The overall process for the characterization of a pharmaceutical impurity like Primidone Impurity D involves several stages, from initial detection to final structural confirmation. The following diagram illustrates a typical workflow.

Caption: A typical workflow for the characterization of a pharmaceutical impurity.

Toxicological Assessment

A comprehensive literature search did not yield specific toxicological studies for Primidone Impurity D ((2RS)-2-cyano-2-phenylbutanamide). In the absence of such data, the potential toxicity of an impurity is often assessed based on its structure and relationship to the active pharmaceutical ingredient (API) or other known compounds. Given its cyano group, a general assessment of the potential for cytotoxicity or other adverse effects would be warranted, especially if the impurity is present at levels exceeding the qualification threshold defined by regulatory bodies like the ICH.

Conclusion

References

2-Cyano-2-phenylbutanamide literature review

An In-depth Technical Guide to 2-Cyano-2-phenylbutanamide

Disclaimer: Scientific literature providing specific experimental data for this compound is limited. Therefore, this guide synthesizes the available information for the target compound and supplements it with established knowledge and protocols for structurally related compounds, such as other α-cyanophenylacetamides and cyanoacrylamide derivatives, to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction

This compound, also known by its CAS Number 80544-75-8, is a small organic molecule belonging to the class of α-cyanophenylacetamides. While this specific compound is not extensively studied in publicly available literature, its structural motifs—a nitrile group and an amide group attached to the same quaternary carbon, which also bears a phenyl and an ethyl group—suggest potential for biological activity. The cyanoacetamide core is present in a variety of compounds investigated for therapeutic properties. This guide aims to provide a thorough review of the known characteristics of this compound and to present a framework for its synthesis, characterization, and biological evaluation based on established methodologies for analogous compounds.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These have been aggregated from chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 80544-75-8 | [1][2] |

| Molecular Formula | C₁₁H₁₂N₂O | [1][2][3] |

| Molecular Weight | 188.23 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | (RS)-2-Cyano-2-phenylbutyramide, a-cyano-a-Ethylbenzeneacetamide | [1] |

| Melting Point | 112-113°C | [2] |

| Boiling Point | 362.2°C at 760 mmHg (Predicted) | [1] |

| Density | 1.128 g/cm³ (Predicted) | [1] |

| SMILES | CCC(C1=CC=CC=C1)(C#N)C(N)=O | [2] |

| InChI | InChI=1S/C11H12N2O/c1-2-11(8-12,10(13)14)9-6-4-3-5-7-9/h3-7H,2H2,1H3,(H2,13,14) | [3] |

Synthesis and Characterization

While a specific, peer-reviewed synthesis of this compound has not been widely published, a plausible and efficient route can be designed based on well-established organic chemistry reactions, such as the Strecker synthesis of α-aminonitriles.

Proposed Synthetic Pathway

A potential two-step synthesis could involve the formation of an α-aminonitrile from a ketone, followed by hydrolysis of the nitrile to an amide and subsequent cyanation. A more direct approach, though potentially lower yielding, would be the direct cyanation of 2-phenylbutanamide. A plausible synthetic workflow is outlined below.

Caption: Proposed Synthetic Workflow for this compound.

Experimental Protocol: Strecker Synthesis of the Precursor

This protocol describes the synthesis of the α-aminonitrile precursor, 2-amino-2-phenylbutanenitrile, from butyrophenone.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve butyrophenone in a suitable solvent such as methanol or ethanol.

-

Addition of Reagents: To this solution, add an aqueous solution of ammonium chloride (NH₄Cl) followed by an aqueous solution of potassium cyanide (KCN). Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude α-aminonitrile.

-

Purification: The crude product can be purified by column chromatography on silica gel.

The subsequent partial hydrolysis of the aminonitrile to the target amide would require carefully controlled conditions to avoid complete hydrolysis to the carboxylic acid.

Spectroscopic Characterization

The identity and purity of synthesized this compound would be confirmed using standard spectroscopic techniques. The expected data is summarized in the table below.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (phenyl group): Multiplet around 7.2-7.5 ppm. - Amide protons (-CONH₂): Two broad singlets between 5.5-8.0 ppm. - Ethyl group (-CH₂CH₃): A quartet around 2.0-2.5 ppm and a triplet around 0.9-1.2 ppm. |

| ¹³C NMR | - Aromatic carbons: Peaks in the 125-140 ppm range. - Carbonyl carbon (-C=O): Peak around 170-175 ppm. - Nitrile carbon (-C≡N): Peak around 115-125 ppm. - Quaternary carbon: Peak around 50-60 ppm. - Ethyl group carbons: Peaks in the 10-30 ppm range. |

| IR Spectroscopy | - N-H stretch (amide): Two bands in the 3200-3400 cm⁻¹ region. - C≡N stretch (nitrile): A sharp peak around 2220-2260 cm⁻¹. - C=O stretch (amide): A strong peak around 1650-1690 cm⁻¹. - C-H stretch (aromatic and aliphatic): Peaks in the 2850-3100 cm⁻¹ region. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 188.10. - Characteristic fragmentation pattern corresponding to the loss of the amide, cyano, and ethyl groups.[3] |

Potential Biological Activities and Signaling Pathways

While there is no specific biological data for this compound, the broader class of 2-cyanoacrylamide derivatives has shown promise as inhibitors of various enzymes and signaling pathways.[4] These compounds are known to possess anti-inflammatory and anti-cancer properties.[4] A key mechanism for such activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a critical regulator of inflammatory responses and cell survival.[2][5]

Caption: Simplified NF-κB Signaling Pathway and Potential Point of Inhibition.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, a series of in vitro assays can be performed. The following are generalized protocols that can be adapted for this purpose.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on cell viability.[1][6][7]

-

Cell Seeding: Plate a human cancer cell line (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

-

Treatment: Treat the cells with the various concentrations of the compound and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle control and plot the data to determine the half-maximal inhibitory concentration (IC₅₀).

Caption: General Workflow for a Cell-Based Cytotoxicity Assay.

Protocol 2: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for determining the inhibitory effect of the compound on a purified enzyme.[8][9][10]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare serial dilutions of the compound in the appropriate assay buffer.

-

Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Assay buffer and DMSO.

-

Control wells (100% enzyme activity): Enzyme solution and DMSO.

-

Test wells: Enzyme solution and the desired concentrations of the test compound.

-

-

Pre-incubation: Pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow the compound to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Measurement: Immediately measure the change in absorbance at a specific wavelength over a set period using a microplate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Conclusion